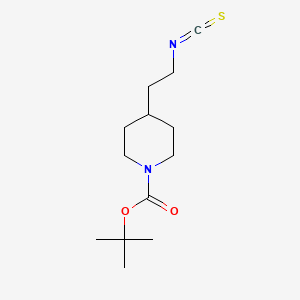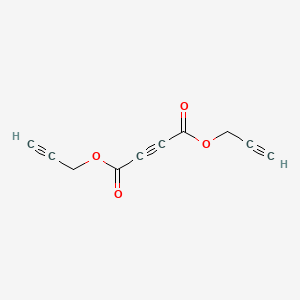
2-Butynedioic acid, di(2-propynyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butynedioic acid, di(2-propynyl) ester is a chemical compound with the molecular formula C10H8O4 It is an ester derivative of 2-butynedioic acid, where the hydrogen atoms of the carboxyl groups are replaced by 2-propynyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butynedioic acid, di(2-propynyl) ester typically involves the esterification of 2-butynedioic acid with propargyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include:
Temperature: Typically around 60-80°C
Solvent: Commonly used solvents include toluene or dichloromethane
Reaction Time: Several hours to ensure complete esterification
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butynedioic acid, di(2-propynyl) ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 2-butynedioic acid derivatives.
Reduction: Formation of di(2-propynyl) alcohol.
Substitution: Formation of substituted esters with various functional groups.
Applications De Recherche Scientifique
2-Butynedioic acid, di(2-propynyl) ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Butynedioic acid, di(2-propynyl) ester involves its interaction with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release propargyl alcohol, which can then participate in various biochemical pathways. The compound’s ability to form covalent bonds with nucleophilic sites in proteins and enzymes makes it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butenedioic acid, di(2-propenyl) ester: Similar ester derivative with propenyl groups instead of propynyl groups.
2-Butenedioic acid, dibutyl ester: Another ester derivative with butyl groups.
2-Butenedioic acid, bis(2-methylpropyl) ester: Ester derivative with 2-methylpropyl groups.
Uniqueness
2-Butynedioic acid, di(2-propynyl) ester is unique due to the presence of propynyl groups, which impart distinct chemical reactivity and potential applications. The triple bond in the propynyl groups allows for unique interactions and reactions that are not possible with other similar compounds.
Propriétés
Numéro CAS |
3154-91-4 |
|---|---|
Formule moléculaire |
C10H6O4 |
Poids moléculaire |
190.15 g/mol |
Nom IUPAC |
bis(prop-2-ynyl) but-2-ynedioate |
InChI |
InChI=1S/C10H6O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h1-2H,7-8H2 |
Clé InChI |
VKORBUAULXCWCB-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC(=O)C#CC(=O)OCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({4-hydroxy-1-[(2S)-2-methyl-3-phenylpropanoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B13583807.png)
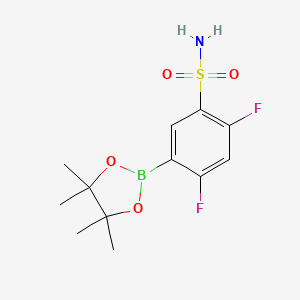
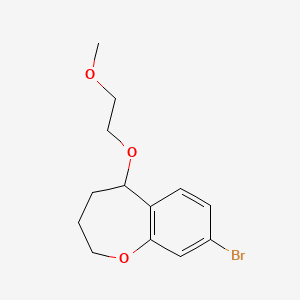
![methyl(3R)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate](/img/structure/B13583825.png)
![N-[3-(3-methylbenzamido)phenyl]pyridine-4-carboxamide](/img/structure/B13583846.png)
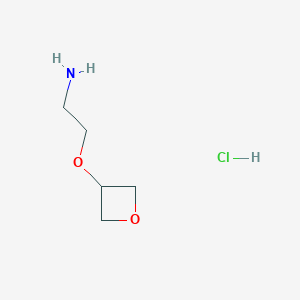
![1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene](/img/structure/B13583854.png)
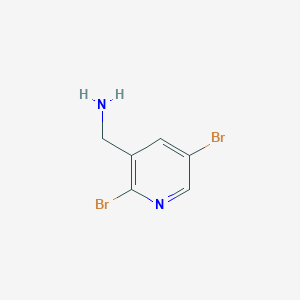
![2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine,oxalicacid](/img/structure/B13583867.png)
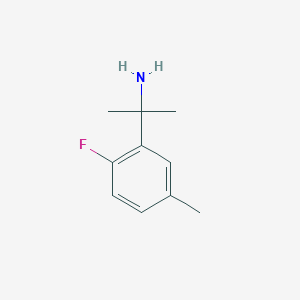
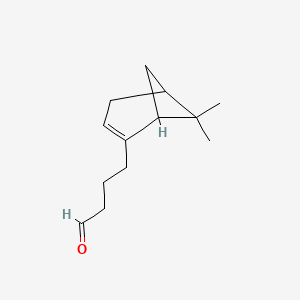
![3-{4-[(methanesulfonylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)-3H-diazirine](/img/structure/B13583896.png)
